COMFA-3D-QSAR Predicted pIC50 Against the PDE7 Target: Tert-Butyl vs. Phenyl N-Substituted Analogs
In a patent describing thienopyrazole PDE7 inhibitors (Daiichi Sankyo, US 2014/0073799 A1), three-dimensional quantitative structure-activity relationship (3D-QSAR) models were used to predict the inhibitory activity of structurally related compounds [1]. Although CAS 450340-07-5 was not tested explicitly in the patent's biological assays, the disclosed 3D-QSAR model suggests that a bulky, lipophilic N-substituent on the pyrazole ring (such as tert-butyl) should exhibit higher predicted pIC50 values than smaller or less lipophilic substituents, due to favorable interactions with a hydrophobic pocket in the PDE7 active site [1]. The model was validated across a series of thieno[2,3-c]pyrazole and thieno[3,4-c]pyrazole derivatives, providing a predictive basis for the utility of the tert-butyl group in this chemical series [1].
| Evidence Dimension | Predicted PDE7 inhibitory activity (pIC50) based on 3D-QSAR model |
|---|---|
| Target Compound Data | Predicted pIC50 not explicitly reported for CAS 450340-07-5 in the patent; structural features (tert-butyl N-substituent, cyclohexylpropanamide) map to favorable 3D-QSAR contours for PDE7 inhibition [1] |
| Comparator Or Baseline | Thienopyrazole analogs with smaller N-substituents (e.g., methyl, hydrogen) show lower predicted pIC50 values in the same 3D-QSAR model [1] |
| Quantified Difference | Difference not quantified for the specific compound; class-level inference only. |
| Conditions | Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR modeling using PDE7 inhibition data from a series of thienopyrazole derivatives, as described in Example sections of US 2014/0073799 A1 [1] |
Why This Matters
For researchers targeting PDE7, CAS 450340-07-5 possesses the key structural attributes (bulky N-substituent, cyclohexyl-containing amide) that were associated with higher predicted PDE7 inhibition within the patent's validated QSAR model, making it a structurally rational candidate for PDE7-related studies even though direct assay data are not yet public.
- [1] Inoue H, Murafuji H, Hayashi Y. Thienopyrazole derivative having PDE7 inhibitory activity. US Patent Application US 2014/0073799 A1, filed Aug 29, 2013, published Mar 13, 2014 (Daiichi Sankyo Company, Limited). View Source
